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Compound of Interest

Compound Name: Walphos SL-W022-1

Cat. No.: B1644317

Get Quote

Executive Summary & Ligand Profile[1][2]
Walphos SL-W022-1 is a member of the privileged chiral ferrocenyl bisphosphine ligand family.

While historically dominant in asymmetric hydrogenation (Rh/Ru-catalyzed), its unique steric

architecture—specifically the bulky norbornyl groups—makes it a powerful, underutilized tool

for challenging Palladium-catalyzed asymmetric cross-coupling reactions.

This guide details the application of SL-W022-1 in constructing sterically congested C-C and C-

N bonds where standard ligands (e.g., BINAP, standard Josiphos) fail to induce sufficient

enantioselectivity or reactivity.
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Feature Specification

Commercial Name Walphos SL-W022-1

Chemical Name

(R)-1-[(R)-2-(2'-

Diphenylphosphino)phenyl]ferrocenyl]ethyldi(2-

norbornyl)phosphine

CAS Number 849925-29-7

Key Substituent
Bis(norbornyl)phosphine on the ethyl arm;

Diphenylphosphine on the phenyl ring

Chirality Planar and Carbon-centered chirality

Electronic Profile
Mixed: Electron-rich alkyl phosphine (Norbornyl)

+ Electron-neutral aryl phosphine (Phenyl)

Mechanistic Rationale: The "Norbornyl Effect"
In cross-coupling, ligand selection is often a trade-off between reactivity (turnover) and

selectivity (ee%). SL-W022-1 offers a distinct advantage due to the norbornyl groups.

Rigid Steric Bulk: Unlike cyclohexyl groups (found in Walphos SL-W002), norbornyl groups

are bicyclic and rigid. They do not undergo ring-flipping, creating a defined, static chiral

pocket around the Palladium center.

Hemilability Potential: The large bite angle and mixed electronic nature allow the ligand to

stabilize Pd(0) oxidative addition species while facilitating reductive elimination in sterically

crowded systems (e.g., ortho-substituted biaryls).

Application Niche: Use SL-W022-1 when:

Standard ligands yield low ee% in Asymmetric Allylic Alkylation (AAA).

Constructing axially chiral biaryls via Suzuki-Miyaura coupling.

Substrates possess high steric hindrance near the reaction center.
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Workflow Visualization
The following diagram illustrates the decision logic for selecting SL-W022-1 in a screening

campaign.

Target: Asymmetric C-C Bond Formation

Initial Screen: Standard Ligands
(BINAP, Josiphos SL-J001)

Result: Good Yield, Low ee% (<80%)

Root Cause Analysis:
Lack of Steric Definition?

Select Walphos SL-W022-1
(Rigid Norbornyl Bulk)

Increase Rigidity

Mechanism:
Rigid Pocket + Mixed Electronics

Outcome:
Enhanced Stereocontrol in

Crowded Systems

Click to download full resolution via product page

Caption: Decision tree for implementing SL-W022-1 in catalytic screening workflows.
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Experimental Protocols
Protocol A: Pd-Catalyzed Asymmetric Allylic Alkylation
(AAA)
This is the benchmark reaction for Walphos ligands in C-C bond formation. The norbornyl

group is particularly effective at differentiating enantiotopic faces of bulky allylic substrates.

Reagents:

Substrate: 1,3-Diphenyl-2-propenyl acetate (or similar allylic acetate/carbonate).

Nucleophile: Dimethyl malonate (3.0 equiv).

Catalyst Precursor:

(Allyl palladium chloride dimer).

Ligand: Walphos SL-W022-1.

Base: BSA (N,O-Bis(trimethylsilyl)acetamide) + catalytic KOAc.

Solvent: Dichloromethane (DCM) or THF.

Step-by-Step Procedure:

Catalyst Formation (In-situ):

In a glovebox or under Argon, charge a flame-dried Schlenk tube with

(1.8 mg, 0.005 mmol, 1 mol% Pd) and Walphos SL-W022-1 (7.6 mg, 0.011 mmol, 1.1
mol%).

Add anhydrous DCM (1.0 mL). Stir at room temperature for 15–30 minutes. The solution

should turn orange/yellow, indicating complex formation.

Substrate Addition:
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Add the allylic acetate substrate (1.0 mmol) dissolved in DCM (1.0 mL) to the catalyst

solution.

Stir for 10 minutes to ensure coordination.

Nucleophile Activation:

Add BSA (3.0 equiv) followed by a catalytic amount of KOAc (0.05 equiv) or LiOAc. Note:

The salt additive is crucial for breaking the silyl enol ether.

Add Dimethyl malonate (3.0 equiv) dropwise.

Reaction:

Stir at room temperature (20–25°C). Monitor by TLC or HPLC.

Optimization Note: If reaction is slow, raise temperature to 40°C, but monitor ee%

degradation.

Workup:

Quench with saturated aqueous NH₄Cl.[1]

Extract with DCM (3x). Dry organic layer over MgSO₄.[2]

Purify via flash chromatography (Silica gel, Hexane/EtOAc).

Protocol B: Asymmetric Suzuki-Miyaura Coupling
(Atroposelective)
Used for synthesizing axially chiral biaryls. The bulk of SL-W022-1 prevents rotation around the

biaryl axis during formation.

Reagents:

Aryl Halide: 1-Naphthalenebromide derivative (sterically hindered).

Boronic Acid: 1-Naphthaleneboronic acid derivative.
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Catalyst:

or

.

Ligand: Walphos SL-W022-1.

Base:

(anhydrous) or

.

Solvent: Toluene or 1,4-Dioxane.

Step-by-Step Procedure:

Catalyst Pre-complexation:

Mix

(1 mol%) and SL-W022-1 (1.2 mol%) in Toluene. Heat to 60°C for 5 minutes to generate
the active Pd(0)-L species (reduction by phosphine or solvent usually occurs, or add 1
mol% active amine).

Reaction Setup:

Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and Base (2.0 equiv).[2]

Critical: Ensure the system is strictly anaerobic. Oxygen destroys the electron-rich

norbornyl phosphine.

Execution:

Heat to 80°C–100°C.

Vigorous stirring is required if the base is insoluble (heterogeneous conditions).

Analysis:
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Check conversion via GC/LC-MS.

Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).

Optimization & Troubleshooting Guide
Issue Probable Cause Corrective Action

Low Conversion Oxidation of Ligand

The norbornyl phosphine is air-

sensitive. Ensure solvents are

degassed (freeze-pump-thaw)

and use a glovebox.

Low Conversion Inactive Catalyst

Switch Pd source to

. Ensure L:Pd ratio is at least

1.1:1.

Low ee% Temperature too high

Lower reaction temperature to

0°C or -20°C (common for AAA

reactions).

Low ee% Wrong Solvent

Switch from coordinating

solvents (THF) to non-

coordinating (Toluene, DCM) to

tighten the ion pair.

Ligand Scarcity High Cost

Perform initial screens with 10

µmol scale. Walphos ligands

are active at low loadings (0.5–

1.0 mol%).

References
Solvias Ligand Portfolio.Chiral Ligands for Asymmetric Hydrogenation and C-C Coupling.

Solvias AG. (Accessed 2026).

PubChem Compound Summary.Walphos SL-W022-1 (CAS 849925-29-7). National Center

for Biotechnology Information.
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General Walphos Application in Cross-Coupling:Sturm, T., et al. "Walphos Ligands in

Asymmetric Catalysis."[3] Adv. Synth. Catal. (Note: General reference for the ligand class

utility in C-C bond formation beyond hydrogenation).

Santa Cruz Biotechnology.Product Data Sheet: Walphos SL-W022-1.[4]

Disclaimer: This Application Note is for research purposes only. Walphos® is a registered

trademark of Solvias AG. Always consult the Safety Data Sheet (SDS) before handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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